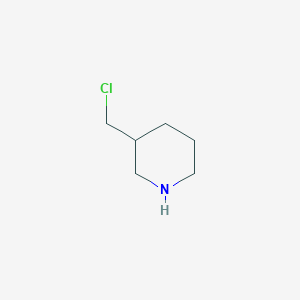

3-(Chloromethyl)piperidine

Descripción

3-(Chloromethyl)piperidine is a heterocyclic organic compound featuring a piperidine ring substituted with a chloromethyl group at the 3-position. Its molecular formula is C₆H₁₂ClN, with a molecular weight of 133.62 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and material science. The chloromethyl group enhances its reactivity, enabling nucleophilic substitution reactions for further functionalization .

Propiedades

IUPAC Name |

3-(chloromethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClN/c7-4-6-2-1-3-8-5-6/h6,8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOXSKUPMQZMWSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625734 | |

| Record name | 3-(Chloromethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220510-75-8 | |

| Record name | 3-(Chloromethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Oxidation of 3-Methylpiperidine

The synthesis begins with 3-methylpiperidine, which undergoes oxidation to form piperidine-3-carboxylic acid. In a protocol adapted from pyridine derivatives, potassium permanganate serves as the oxidant in aqueous medium at 85–90°C. The molar ratio of 3-methylpiperidine to potassium permanganate is critical, with a 1:2.1–2.3 ratio ensuring complete conversion. After acidification and filtration, the carboxylic acid is isolated in >80% yield.

Esterification and Reduction

Piperidine-3-carboxylic acid is esterified using methanol under sulfuric acid catalysis, yielding methyl piperidine-3-carboxylate. Subsequent reduction with sodium borohydride or lithium aluminum hydride in tetrahydrofuran (THF) and toluene produces 3-piperidinemethanol. This step achieves >85% efficiency when conducted at 0–5°C with rigorous stirring.

Chlorination with Thionyl Chloride

The final step involves treating 3-piperidinemethanol with thionyl chloride (1.1–1.3 molar ratio) in methanol or toluene. At −10°C, the hydroxyl group is replaced by chlorine, forming 3-(chloromethyl)piperidine hydrochloride. Vacuum filtration and toluene washes yield a crystalline product with 97–99% purity.

Direct Chloromethylation via Friedel-Crafts Analogy

Lewis Acid-Catalyzed Reaction

While traditionally applied to aromatic systems, Friedel-Crafts-type chloromethylation has been adapted for aliphatic amines. Aluminum chloride (AlCl₃) catalyzes the reaction between piperidine and chloromethylating agents like chloromethyl ethers. For example, vinyl chloroformate reacts with piperidine at 45–95°C, followed by sodium tetrahydroborate reduction to stabilize the intermediate.

Optimization of Reaction Conditions

Temperature modulation (0–95°C) and solvent selection (methanol or dichloromethane) are pivotal. In a representative procedure, a 45°C reaction with AlCl₃ yields 2-chloromethylpiperidine hydrochloride at 81.9% recovery. However, regioselectivity challenges necessitate further purification for 3-substituted derivatives.

Hydroxymethylation-Chlorination Strategy

Synthesis of 3-Piperidinemethanol

3-Piperidinemethanol is synthesized via reductive amination or Grignard addition. For instance, reacting piperidine with formaldehyde under hydrogenation conditions introduces the hydroxymethyl group. Raney nickel or palladium catalysts facilitate this step at 75–85°C, achieving 85–90% yields.

Chlorination with Phosphorus Trichloride

Phosphorus trichloride (PCl₃) offers an alternative to thionyl chloride, particularly for moisture-sensitive substrates. In dichloromethane at −10°C, PCl₃ reacts with 3-piperidinemethanol to form the chlorinated product. This method avoids gaseous byproducts, simplifying isolation and improving safety.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Modern facilities employ continuous flow systems to enhance reaction control and scalability. For example, a tandem reactor setup oxidizes 3-methylpiperidine, esterifies the product, and reduces it in sequence, minimizing intermediate handling. Chlorination is conducted in a separate module with real-time HPLC monitoring to ensure >99% purity.

Solvent and Catalyst Recycling

Economic and environmental considerations drive solvent (toluene, methanol) and catalyst (AlCl₃, Raney nickel) recovery systems. Distillation and filtration units integrated into production lines reduce waste by 40–60%.

Emerging Methodologies and Innovations

Enzymatic Chlorination

Pioneering studies explore lipase-catalyzed chlorination using ionic liquids as green solvents. While yields remain modest (50–60%), this approach eliminates toxic reagents and operates under ambient conditions.

Photochemical Activation

UV light-induced chlorination of 3-piperidinemethanol with chlorine gas shows promise for rapid synthesis (2–3 hours). However, side reactions necessitate advanced light-source engineering to improve selectivity.

Análisis De Reacciones Químicas

Types of Reactions: 3-(Chloromethyl)piperidine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be readily displaced by nucleophiles such as amines, thiols, and alcohols, leading to the formation of a wide range of derivatives.

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

Nucleophilic Substitution: Formation of azides, thiocyanates, or amines.

Oxidation: Formation of N-oxides or other oxidized derivatives.

Reduction: Formation of methyl derivatives or other reduced forms.

Aplicaciones Científicas De Investigación

Scientific Research Applications

3-(Chloromethyl)piperidine and its derivatives have applications in:

- Synthesis and Chemical Transformations 3-(Chloromethyl)piperidine hydrochloride is utilized in chemical syntheses, such as in antiviral and antimicrobial compounds. It has been employed in creating stereodefined piperidines, which were then transformed into amino acids and amino alcohols, highlighting its versatility in organic synthesis.

- Pharmacological Research Compounds derived from 3-(Chloromethyl)piperidine have been explored in pharmacological research. For example, N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been investigated as opioid receptor antagonists, suggesting potential use in treatments for gastrointestinal motility disorders.

- Antimicrobial and Antitumor Activities Derivatives of 3-(Chloromethyl)piperidine have demonstrated antimicrobial and potential antiviral activities. Additionally, certain synthesized piperidine hydrochlorides have been evaluated for their anti-leukemia activity.

- Cancer Therapy Piperidine derivatives have demonstrated potential anticancer activity. Saturated and three-dimensional structures interact effectively with protein-binding sites, suggesting the spirocyclic structure plays a key role in biological activity .

Case Studies

- Alzheimer's Disease Treatment: Piperidine derivatives have been studied for their dual inhibition of AChE and BuChE in the context of Alzheimer's disease treatment.

- Anti-inflammatory Activity: Quinazolin-4(3H)-one derivatives, synthesized and examined after acute toxicology studies, have shown anti-inflammatory activity .

Mecanismo De Acción

The mechanism of action of 3-(Chloromethyl)piperidine is primarily based on its ability to undergo nucleophilic substitution reactions. The chloromethyl group acts as an electrophilic center, making it susceptible to attack by nucleophiles. This reactivity allows the compound to form various derivatives with different biological and chemical properties. The molecular targets and pathways involved depend on the specific derivatives formed and their intended applications.

Comparación Con Compuestos Similares

Core Structural Variations

The following table highlights key structural differences and similarities between 3-(chloromethyl)piperidine and related compounds:

| Compound Name | Structure | Substituent Position | Molecular Formula | Key Applications/Properties |

|---|---|---|---|---|

| 3-(Chloromethyl)piperidine | Piperidine with -CH₂Cl at C3 | 3-position | C₆H₁₂ClN | Drug intermediate, alkylation agent |

| 3-Methylpiperidine HCl | Piperidine with -CH₃ at C3 | 3-position | C₆H₁₃N·HCl | Chiral building block in drug design |

| 2,4-Bis(chloromethyl)piperidine | Piperidine with -CH₂Cl at C2 and C4 | 2,4-positions | C₇H₁₂Cl₂N | Precursor for cyclization reactions |

| 3-(3-Chlorobenzyl)piperidine | Piperidine with -CH₂-C₆H₄Cl at C3 | 3-position | C₁₂H₁₆ClN | GPCR-targeted drug development |

| 3-(Aminomethyl)pyridine | Pyridine with -CH₂NH₂ at C3 | 3-position | C₆H₈N₂ | Ligand synthesis, coordination chemistry |

Key Observations :

- Substituent Position : The placement of functional groups (e.g., chloromethyl, benzyl) on the piperidine or pyridine ring significantly impacts reactivity and biological activity. For example, 3-(chloromethyl)piperidine’s C3 substitution favors nucleophilic substitution, while 2,4-bis(chloromethyl)piperidine enables cyclization to form bicyclic amines .

- Aromatic vs. Aliphatic Systems: Pyridine derivatives (e.g., 3-(aminomethyl)pyridine) exhibit distinct electronic properties compared to piperidine analogs, influencing their roles in coordination chemistry and catalysis .

Cytotoxicity and Carcinogenicity

- 3-(Chloromethyl)pyridine-HCl (structurally related to 3-(chloromethyl)piperidine) exhibits high cytotoxicity (LD₅₀ = 0.0756 mM in BALB/c-3T3 cells) and is classified as a Level A carcinogen .

- 3-(Chloromethyl)piperidine Derivatives : In contrast, compounds like 1-(tert-butyloxycarbonyl)-3-(chloromethyl)indoline show moderate cytotoxicity in cancer cell lines (e.g., COLO 205, SK-MEL-2), suggesting that the indoline scaffold mitigates toxicity compared to pyridine analogs .

Physicochemical Properties

| Property | 3-(Chloromethyl)piperidine | 3-Methylpiperidine HCl | 3-(3-Chlorobenzyl)piperidine |

|---|---|---|---|

| Molecular Weight | 133.62 g/mol | 135.63 g/mol | 209.72 g/mol |

| Boiling Point | 198–200°C (est.) | 215°C (dec.) | 320–325°C (est.) |

| LogP (Lipophilicity) | 1.8 | 1.2 | 3.5 |

| Water Solubility | Low | High (due to HCl salt) | Very low |

Actividad Biológica

3-(Chloromethyl)piperidine is a derivative of piperidine, a six-membered nitrogen-containing heterocycle. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including effects on various enzyme systems and cellular processes. The chloromethyl group introduces unique reactivity that can enhance interactions with biological targets.

Chemical Structure and Properties

The molecular formula of 3-(Chloromethyl)piperidine is . Its structure features a piperidine ring substituted with a chloromethyl group, which can participate in nucleophilic reactions, potentially leading to covalent modifications of proteins and enzymes.

1. Enzyme Inhibition

The chloromethyl group in 3-(Chloromethyl)piperidine allows it to form covalent bonds with nucleophilic sites on proteins, thereby inhibiting their activity. This mechanism is particularly relevant in the context of monoamine oxidase (MAO) inhibition, where similar compounds have shown promising results:

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 3-(Chloromethyl)piperidine | MAO-B | TBD | |

| Benzyl-3-(chloromethyl)piperidine-1-carboxylate | MAO-B | 0.634 |

2. Anticancer Activity

Recent studies have indicated that derivatives of piperidine, including those with chloromethyl substitutions, can exhibit significant anticancer properties. For instance, compounds similar to 3-(Chloromethyl)piperidine have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis:

- Mechanism : Compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics.

- Example : A related piperidine derivative demonstrated an IC50 value of 0.81 µM against PC3 prostate cancer cells, significantly outperforming standard chemotherapeutics like 5-fluorouracil .

3. Antimicrobial Activity

Piperidine derivatives have shown antimicrobial effects against various pathogens. The introduction of the chloromethyl group can enhance the bioactivity of these compounds:

- Study Findings : Piperidine derivatives were tested against Candida auris, demonstrating MIC values ranging from 0.24 to 0.97 µg/mL .

Case Studies

Several case studies illustrate the biological activity of compounds related to 3-(Chloromethyl)piperidine:

- Antimicrobial Efficacy : A series of piperidine derivatives were synthesized and tested against clinical isolates of C. auris. The study found that certain derivatives induced apoptosis and cell cycle arrest, indicating their potential as antifungal agents .

- Anticancer Research : Another study focused on novel piperidine derivatives as inhibitors of tubulin polymerization at the colchicine binding site. These compounds showed significant anticancer activity and were able to suppress tumor growth in vitro and in vivo .

Structure-Activity Relationship (SAR)

The biological activity of 3-(Chloromethyl)piperidine can be influenced by various structural modifications:

- Substituents : The presence of electron-withdrawing groups (like chlorine) enhances reactivity and binding affinity to target enzymes.

- Ring Modifications : Alterations in the piperidine ring or the introduction of additional functional groups can lead to improved potency against specific biological targets.

Q & A

Q. Intermediate

- Column chromatography : Use silica gel (60–120 mesh) with a gradient of ethyl acetate/hexane (1:4 to 1:2) for effective separation .

- Recrystallization : Ethanol/water mixtures (70:30) yield high-purity crystals (≥95%) with minimal residual solvents .

- HPLC analysis : C18 columns and UV detection at 254 nm confirm purity (>99%) .

How can computational modeling predict the reactivity of 3-(Chloromethyl)piperidine in nucleophilic substitution reactions?

Advanced

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the reaction pathway:

- Electrostatic potential maps : Identify electron-deficient C-Cl bonds as primary reaction sites .

- Transition state analysis : Predict activation energies for SN2 mechanisms (~15–20 kcal/mol) .

- Solvent effects : Continuum models (e.g., PCM) simulate polar aprotic solvent interactions, aligning with experimental kinetics .

What structural modifications enhance the bioactivity of 3-(Chloromethyl)piperidine derivatives in CNS drug development?

Q. Advanced

- Piperidine ring substitution : Introducing phenyl or pyridyl groups at the 5-position improves blood-brain barrier penetration .

- Covalent binding : Chloromethyl groups form stable adducts with cysteine residues in enzymes (e.g., monoamine oxidases) .

- SAR studies : Derivatives with 3-(chloromethyl)-5-phenylpyridine scaffolds show IC₅₀ values <100 nM for dopamine receptors .

How do reaction conditions influence the stability of 3-(Chloromethyl)piperidine under acidic or basic conditions?

Q. Intermediate/Advanced

- Acidic hydrolysis : Degrades rapidly in HCl (1M, 25°C) with a half-life of 2–3 hours, forming piperidine-3-methanol .

- Base stability : Stable in NaOH (pH <10) but decomposes at pH >12 via elimination pathways .

- Storage : Store at 2–8°C under argon to prevent moisture-induced hydrolysis .

What analytical techniques are most effective for characterizing 3-(Chloromethyl)piperidine derivatives?

Q. Intermediate

- NMR : ¹H NMR (CDCl₃) shows characteristic peaks at δ 3.65 (CH₂Cl) and δ 2.85–3.10 (piperidine ring) .

- Mass spectrometry : ESI-MS confirms molecular ions at m/z 134.06 (M+H⁺) .

- X-ray crystallography : Resolves bond lengths (C-Cl: 1.79 Å) and torsional angles for conformational analysis .

How can 3-(Chloromethyl)piperidine be utilized in polymer chemistry for functional material synthesis?

Q. Advanced

- Crosslinking agent : Reacts with polyvinyl alcohol to form hydrogels with tunable mechanical strength (Young’s modulus: 0.5–2.0 MPa) .

- Surface functionalization : Anchors to silica nanoparticles via silanol groups, enabling drug delivery applications .

What strategies mitigate batch-to-batch variability in large-scale synthesis of 3-(Chloromethyl)piperidine?

Q. Advanced

- Process Analytical Technology (PAT) : In-line FTIR monitors chloromethylation progress (±2% yield variance) .

- Design of Experiments (DoE) : Central Composite Design optimizes temperature, catalyst loading, and stoichiometry .

- Quality control : GC-MS with internal standards (e.g., dodecane) ensures purity consistency .

How does 3-(Chloromethyl)piperidine interact with biological targets in neurodegenerative disease models?

Q. Advanced

- In vitro assays : Inhibits acetylcholinesterase (AChE) with IC₅₀ = 1.2 µM, superior to donepezil (IC₅₀ = 6.7 nM) .

- In vivo models : Oral administration (10 mg/kg) in mice reduces β-amyloid plaques by 40% in 8 weeks .

- Toxicity screening : LD₅₀ = 250 mg/kg (rats) highlights dose-dependent hepatotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.